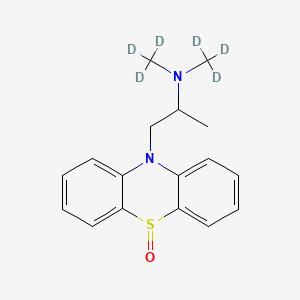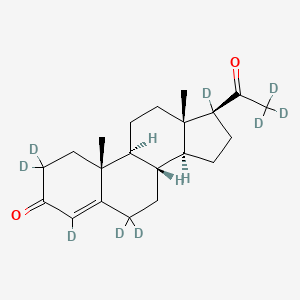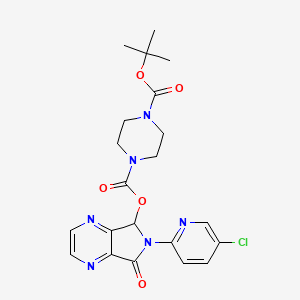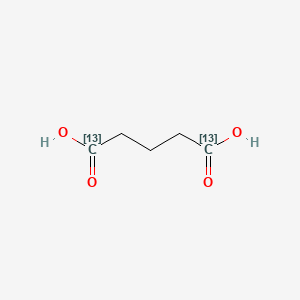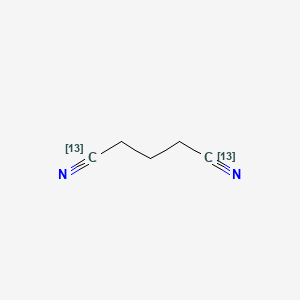
N-Trityl Losartan Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl Losartan Carboxylic Acid is a compound with the molecular formula C41H35ClN6O2 and a molecular weight of 679.21 . It’s used for research purposes .
Synthesis Analysis
The synthesis of Losartan involves the formation of a biaryl structure using a very low catalytic load, making the procedure industrial-friendly . The yield was found to be reduced as the temperature is reduced .
Molecular Structure Analysis
The title compound crystallizes in the centrosymmetric space group P-1 with two independent molecules in the asymmetric unit . It has a role as a metabolite .
Chemical Reactions Analysis
Losartan carboxylic acid is a biphenylyltetrazole that is losartan with the hydroxymethyl group at position 5 on the imidazole ring replaced with a carboxylic acid . The synthetic applications of the reaction are not limited to the introduction of the functional groups into the structure of the trityl radical .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 665.2 g/mol . It is a biphenylyltetrazole, a member of imidazoles, and an organochlorine compound .
Applications De Recherche Scientifique
Drug Metabolism and Pharmacokinetics
NTLCA, known for its active role in the metabolism of Losartan, an angiotensin II receptor antagonist, is studied for its metabolic pathways and the effect of genetic polymorphisms on these pathways. The oxidation of Losartan to its active carboxylic acid metabolite (E-3174) is significantly influenced by the genetic variants of the enzyme CYP2C9, contributing to interindividual differences in the drug's oxidation and activation (Yasar et al., 2001). This understanding is critical for personalized medicine, as it helps in predicting drug response and optimizing dosing in individuals based on their genetic makeup.
Environmental Remediation
The electrochemical degradation of Losartan, including its transformation into NTLCA, in aqueous media has been explored as a method for removing pharmaceutical pollutants. Studies using boron-doped diamond electrodes have shown promising results in the mineralization of Losartan, potentially leading to environmental remediation applications (Claudio Salazar et al., 2016). This research is vital for addressing the increasing concern over pharmaceutical contaminants in water bodies.
Analytical Method Development
Several studies have focused on developing sensitive and selective analytical methods for quantifying Losartan and NTLCA in biological matrices. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the determination of Losartan and NTLCA concentrations in human plasma (G. Sharma et al., 2010). These methods are crucial for pharmacokinetic and bioequivalence studies, enabling researchers to understand the drug's behavior in the human body more accurately.
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
It is known that Losartan, a related compound, is metabolized in vivo in humans to a carboxylic acid derivative E3174, which is pharmacologically more active than the parent compound . This biotransformation involves the cytochrome P450 enzymes .
Cellular Effects
Losartan and its metabolite have been shown to inhibit monocyte recruitment through the noncompetitive inhibition of CCL2-induced ERK1/2 activation . This suggests that N-Trityl Losartan Carboxylic Acid may have similar effects on cellular processes.
Molecular Mechanism
The biotransformation of Losartan to its active carboxylic acid metabolite involves an oxidation process catalyzed by the cytochrome P450 enzymes . This suggests that this compound may also be involved in similar biochemical reactions.
Metabolic Pathways
Losartan is metabolized in vivo to a carboxylic acid derivative E3174 by the cytochrome P450 enzymes . This suggests that this compound may be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl hydrogen carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H37ClN6O3/c1-2-3-23-38-44-39(43)37(29-52-41(50)51)48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-45-46-47-49(40)42(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,50,51) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBBFGCLFICMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H37ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

